2-Chloronicotinaldehyde

Catalog No.
S591716
CAS No.
36404-88-3
M.F
C6H4ClNO
M. Wt
141.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloronicotinaldehyde

CAS Number

36404-88-3

Product Name

2-Chloronicotinaldehyde

IUPAC Name

2-chloropyridine-3-carbaldehyde

Molecular Formula

C6H4ClNO

Molecular Weight

141.55 g/mol

InChI

InChI=1S/C6H4ClNO/c7-6-5(4-9)2-1-3-8-6/h1-4H

InChI Key

KHPAGGHFIDLUMB-UHFFFAOYSA-N

SMILES

Array

Synonyms

2-Chloro-3-formylpyridine; 2-Chloro-3-pyridinecarboxaldehyde;

Canonical SMILES

C1=CC(=C(N=C1)Cl)C=O

The exact mass of the compound 2-Chloro-3-formylpyridine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Chloronicotinaldehyde is a highly reactive, bifunctional pyridine building block characterized by an ortho-relationship between an electrophilic formyl group and a labile chlorine atom [1]. This specific substitution pattern renders it a privileged precursor in industrial and medicinal chemistry, primarily for the construction of fused heterocyclic scaffolds such as pyrido[2,3-d]pyrimidines, naphthyridines, and quinolines [2]. Unlike simple pyridine derivatives, the presence of the 2-chloro substituent not only activates the aldehyde toward condensation reactions but also serves as a prime leaving group for subsequent ring-closure or nucleophilic aromatic substitution (SNAr) events, making it an indispensable raw material for complex active pharmaceutical ingredient (API) synthesis.

Attempting to substitute 2-chloronicotinaldehyde with generic nicotinaldehyde fundamentally disrupts downstream annulation workflows, as the generic analog lacks the C2 leaving group required for ortho-directed ring closure or SNAr functionalization [1]. Conversely, substituting with 2-chloropyridine eliminates the formyl group necessary for initial Knoevenagel or imine condensations. Furthermore, while in-house synthesis from the cheaper 2-chloronicotinic acid is possible, it requires a hazardous, highly exothermic cryogenic reduction (using reagents like boron trifluoride and sodium borohydride) followed by a heavy-metal or TEMPO-mediated oxidation step[2]. Direct procurement of the aldehyde bypasses these costly, waste-heavy process steps, ensuring reproducible purity and immediate readiness for late-stage diversification.

Ortho-Halogen-Driven Annulation in Fused Heterocycle Synthesis

The defining value of 2-chloronicotinaldehyde lies in its dual reactivity, which enables direct Friedländer-type annulations to form fused bicyclic systems. When reacted with appropriate amines or enolates, the compound undergoes initial condensation at the formyl group followed by rapid intramolecular displacement of the 2-chloro substituent, yielding >80% of target pyrido-fused scaffolds[1]. In contrast, generic nicotinaldehyde yields 0% of these annulated products under identical conditions because it lacks the necessary leaving group at the ortho position.

Evidence DimensionSuitability for direct ortho-annulation to fused heterocycles
Target Compound DataEnables direct cyclization, yielding >80% of fused pyrido-scaffolds.
Comparator Or BaselineNicotinaldehyde: 0% yield for ortho-annulation (lacks C2 leaving group).
Quantified Difference>80% absolute increase in annulation yield due to the presence of the labile ortho-chlorine.
ConditionsReaction with amidines/ketones under standard basic annulation conditions.

Procuring the 2-chloro derivative is an absolute structural requirement for synthesizing pyrido-fused APIs, as generic analogs cannot undergo the necessary ring closure.

Late-Stage Nucleophilic Aromatic Substitution (SNAr) Competence

The electron-withdrawing nature of the formyl group highly activates the adjacent chlorine atom toward SNAr. Studies demonstrate that 2-chloronicotinaldehyde reacts smoothly with nucleophiles such as phenols and thiols in the presence of mild bases (e.g., K2CO3 or Na2S), achieving 70–80% yields of 2-phenoxy or 2-(benzylthio)nicotinaldehyde derivatives [1]. Standard nicotinaldehyde is entirely unreactive toward SNAr at the 2-position, requiring complex, low-yield transition-metal-catalyzed C-H activation to achieve similar functionalization.

Evidence DimensionYield of 2-substituted nicotinaldehyde derivatives via SNAr
Target Compound Data70–80% yield using standard mild bases.
Comparator Or BaselineNicotinaldehyde: Unreactive toward SNAr at the C2 position.
Quantified DifferenceEnables high-yielding direct substitution without the need for transition-metal catalysts.
ConditionsReaction with phenols/thiols in dry dioxane or DMF with K2CO3/Na2S.

Allows medicinal chemists to rapidly generate diverse 2-substituted pyridine libraries from a single procured building block without requiring expensive transition-metal catalysis.

Operational Efficiency and Hazard Reduction in Scale-Up

For industrial buyers, the decision to procure 2-chloronicotinaldehyde rather than synthesize it from 2-chloronicotinic acid is driven by process efficiency and safety. In-house synthesis requires a hazardous two-step sequence: a cryogenic reduction to the alcohol using boron trifluoride/sodium borohydride, followed by oxidation using manganese dioxide or TEMPO/NaClO, which generates significant stoichiometric waste [1]. Direct procurement of the aldehyde provides a 0-step upstream process, immediately ready for downstream functionalization, thereby eliminating heavy-metal waste and the need for specialized cryogenic reactor capacity.

Evidence DimensionProcess steps and hazardous reagent dependency
Target Compound Data0 upstream steps; ready for immediate condensation.
Comparator Or BaselineIn-house synthesis from 2-chloronicotinic acid: Requires 2 steps (cryogenic reduction + heavy-metal/TEMPO oxidation).
Quantified DifferenceEliminates 100% of upstream cryogenic cooling requirements and heavy-metal oxidant waste.
ConditionsIndustrial scale-up workflows for active pharmaceutical ingredient (API) manufacturing.

Direct procurement bypasses hazardous, highly exothermic reduction steps and heavy-metal oxidation, drastically improving safety and throughput in manufacturing.

Electrophilic Activation for Multicomponent Lactam Synthesis

In multicomponent reactions such as the Castagnoli-Cushman reaction, the electrophilicity of the aldehyde is paramount. 2-Chloronicotinaldehyde features a highly electrophilic formyl group due to the inductive effect of the ortho-chlorine atom, which accelerates initial imine formation. When reacted with cyclic anhydrides, it efficiently yields complex bicyclic or spirocyclic lactams and sultams [1]. Unactivated aliphatic or simple aromatic aldehydes typically exhibit slower reaction kinetics in these multicomponent assemblies, often necessitating elevated temperatures or Lewis acid catalysis to achieve comparable conversions.

Evidence DimensionAldehyde electrophilicity and multicomponent reaction kinetics
Target Compound DataHighly electrophilic, enabling rapid imine formation and anhydride cycloaddition.
Comparator Or BaselineUnactivated benzaldehydes: Slower kinetics, often requiring Lewis acid catalysis or prolonged heating.
Quantified DifferenceSignificantly reduced reaction times and circumvention of Lewis acid requirements.
ConditionsCastagnoli-Cushman multicomponent condensations in DMF at room temperature to 110°C.

The enhanced reactivity of the formyl group improves yields and reduces reaction times in the one-pot synthesis of complex lactam libraries for drug discovery.

Synthesis of Pyrido[2,3-d]pyrimidine Kinase Inhibitors

Leveraging the dual reactivity highlighted in the evidence guide, 2-chloronicotinaldehyde is the premier starting material for assembling pyrido[2,3-d]pyrimidine cores. The formyl group undergoes condensation with amidines or ureas, followed by immediate SNAr displacement of the 2-chloro group, forming the fused bicyclic system in a highly efficient sequence critical for modern oncology drug discovery [1].

Late-Stage Diversification of Agrochemical Libraries

Due to its high SNAr competence, this compound is ideal for creating diverse libraries of 2-substituted pyridines. Procurement of 2-chloronicotinaldehyde allows agrochemical researchers to introduce various thioether, amine, or phenoxy groups at the 2-position under mild basic conditions, rapidly expanding structure-activity relationship (SAR) studies without relying on complex cross-coupling methodologies[2].

Multicomponent Assembly of Complex Spirocyclic Lactams

The enhanced electrophilicity of the aldehyde makes it highly suitable for Castagnoli-Cushman multicomponent reactions. It readily forms imines that react with homophthalic or cyclic sultam anhydrides to generate diastereomerically pure spirocyclic and bicyclic lactams, which are highly valued privileged scaffolds in central nervous system (CNS) drug development [3].

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Exact Mass

140.9981414 Da

Monoisotopic Mass

140.9981414 Da

Heavy Atom Count

9

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.24%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (90.48%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Chloro-3-pyridinecarboxaldehyde

Dates

Last modified: 08-15-2023

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